(E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea
CAS No.: 2007930-96-1
Cat. No.: VC15776229
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2007930-96-1 |
---|---|
Molecular Formula | C6H8N2O3 |
Molecular Weight | 156.14 g/mol |
IUPAC Name | [2-(hydroxymethylidene)-3-oxobutylidene]urea |
Standard InChI | InChI=1S/C6H8N2O3/c1-4(10)5(3-9)2-8-6(7)11/h2-3,9H,1H3,(H2,7,11) |
Standard InChI Key | DTHNMAIRRANRRS-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(=CO)C=NC(=O)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of (E)-1-(2-formyl-3-oxobut-1-en-1-yl)urea comprises a planar enone (α,β-unsaturated ketone) backbone fused with a urea moiety. Key features include:
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Stereochemistry: The (E)-configuration at the α,β-unsaturated ketone ensures trans spatial arrangement of the formyl and oxo groups, influencing intramolecular hydrogen bonding and dipole interactions .
Table 1: Comparative Structural Data for (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea and Analogues
The absence of a methyl group (compared to its acetyl-substituted analogue) reduces steric hindrance, potentially enhancing reactivity toward nucleophilic additions at the β-carbon of the enone system . Fourier-transform infrared (FTIR) spectroscopy of related urea-enone hybrids reveals characteristic peaks at 1670–1650 cm⁻¹ (C=O stretching) and 3300–3200 cm⁻¹ (N–H urea vibrations), which are likely conserved in this compound .
Synthesis and Reactivity
Synthetic Pathways
While direct synthesis protocols for (E)-1-(2-formyl-3-oxobut-1-yl)urea remain undocumented in open literature, plausible routes can be inferred from analogous systems:
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Condensation Reactions: Reacting urea with a preformed enone-aldehyde intermediate, such as 2-formyl-3-oxobut-1-en-1-amine, under acidic or basic conditions .
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Vilsmeier-Haack Formylation: Introducing the formyl group to a precursor like 3-oxobut-1-en-1-ylurea using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) .
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IMDA Cycloadditions: Intramolecular Diels-Alder (IMDA) reactions of triene-urea precursors, as observed in the formation of cyclic ureas under Lewis acid catalysis .
Stability and Reactivity
The compound’s stability is influenced by:
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Conjugation Effects: The enone system delocalizes electron density, reducing susceptibility to hydrolysis but increasing reactivity toward Michael additions .
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Hydrogen Bonding: Intermolecular H-bonds between urea NH groups and carbonyl oxygen atoms may stabilize the solid-state structure, as seen in related crystalline urea derivatives .
Physicochemical Properties
Experimental data for this specific compound are sparse, but extrapolations from similar molecules provide preliminary insights:
Table 2: Estimated Physicochemical Properties
Density and viscosity studies of urea derivatives in dimethyl sulfoxide (DMSO) and nitromethane suggest strong solute-solvent interactions via dipole-dipole forces, which likely apply to this compound . Excess molar volume () calculations for related systems indicate volume contraction in polar solvents, implying efficient packing due to H-bonding .
Future Research Directions
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Crystallographic Studies: Single-crystal X-ray diffraction would elucidate H-bonding networks and confirm the (E)-configuration .
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Biological Screening: Prioritize assays for antidiabetic and anti-inflammatory activity, given the track record of urea-enone hybrids .
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Process Optimization: Develop scalable synthetic routes using flow chemistry or biocatalytic methods .
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